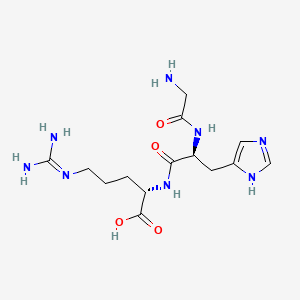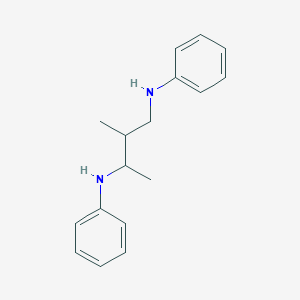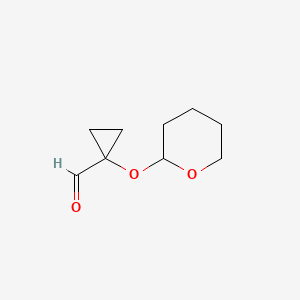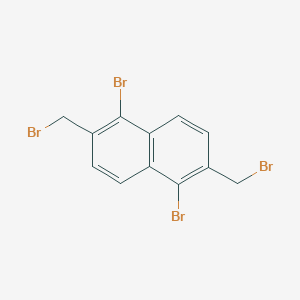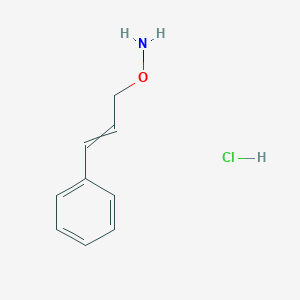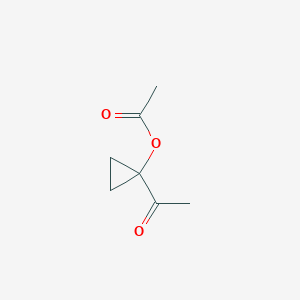
1-Acetylcyclopropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylcyclopropyl acetate is an organic compound with the molecular formula C7H10O3. It is an ester, characterized by the presence of an acetyl group attached to a cyclopropyl ring, which is further esterified with acetic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Vorbereitungsmethoden
The synthesis of 1-Acetylcyclopropyl acetate can be achieved through several methods. One common approach is the esterification of 1-acetylcyclopropanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of acid chlorides instead of carboxylic acids can facilitate the esterification process, making it more suitable for large-scale production .
Analyse Chemischer Reaktionen
1-Acetylcyclopropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield 1-acetylcyclopropanol and acetic acid.
Common reagents and conditions used in these reactions include acidic or basic hydrolysis conditions, strong oxidizing agents for oxidation, and powerful reducing agents for reduction. The major products formed from these reactions are typically carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
1-Acetylcyclopropyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic effects.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 1-Acetylcyclopropyl acetate involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes involved in the synthesis of essential biomolecules, leading to cell death in certain cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Acetylcyclopropyl acetate can be compared with other esters such as isopentyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its cyclopropyl ring, which imparts distinct chemical and physical properties .
Similar compounds include:
Isopentyl acetate: Known for its banana-like odor, commonly used in flavorings.
Methyl butanoate: Found in pineapple oil, used in fragrances.
1-Acetoxychavicol acetate: Studied for its anticancer properties.
Eigenschaften
CAS-Nummer |
80706-66-7 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
(1-acetylcyclopropyl) acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)7(3-4-7)10-6(2)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
IOOFFCFIXZPNJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CC1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
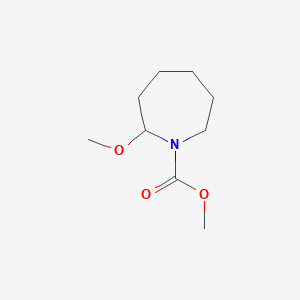
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
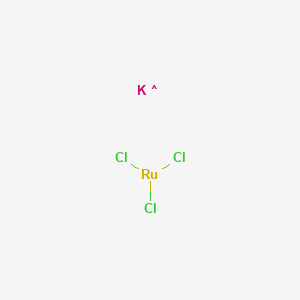
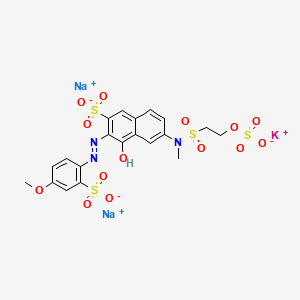
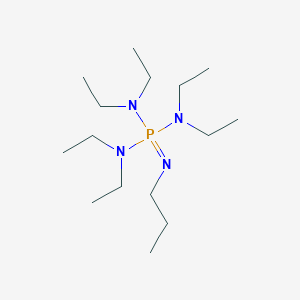
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
